
H-Val-Ala-OH
Vue d'ensemble
Description
Il s'agit d'un métabolite endogène avec une formule moléculaire de C8H16N2O3 et un poids moléculaire de 188,22 g/mol . Ce composé joue un rôle dans divers processus métaboliques et est principalement utilisé dans la recherche scientifique.
Applications De Recherche Scientifique
H-Val-Ala-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and conformational studies.
Biology: Investigated for its role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic applications, including its role in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of bioactive peptides and as a standard in analytical chemistry.
Mécanisme D'action
Target of Action
H-VAL-ALA-OH, also known as L-valyl-L-alanine, Valylalanine, (S)-2-((S)-2-Amino-3-methylbutanamido)propanoic acid, or Val-Ala, is a dipeptide formed from L-Valine and L-Alanine residues . As a metabolite, it plays a role in various metabolic processes within the body
Mode of Action
As a dipeptide, it may be involved in protein synthesis and other metabolic processes .
Biochemical Pathways
This compound, being a dipeptide, is likely involved in protein metabolism. It is formed from L-Valine and L-Alanine residues, which are essential amino acids involved in various biochemical pathways . .
Result of Action
As a metabolite, it is likely involved in various metabolic processes within the body .
Analyse Biochimique
Biochemical Properties
Valylalanine plays a role in biochemical reactions as an intermediate in protein metabolism. It interacts with various enzymes and proteins during its formation and breakdown. For instance, peptidases and proteases are involved in the hydrolysis of valylalanine into its constituent amino acids, valine and alanine. These interactions are crucial for maintaining amino acid levels and facilitating protein turnover in the body .
Cellular Effects
Valylalanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a dipeptide, it can be involved in signaling pathways that regulate protein synthesis and degradation. Additionally, valylalanine may affect gene expression by modulating the availability of its constituent amino acids, which are essential for the synthesis of proteins and other biomolecules .
Molecular Mechanism
At the molecular level, valylalanine exerts its effects through binding interactions with enzymes and other biomolecules. For example, it can act as a substrate for peptidases, which catalyze its hydrolysis. This process involves the cleavage of the peptide bond between valine and alanine, resulting in the release of free amino acids. These amino acids can then participate in various metabolic pathways, including protein synthesis and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of valylalanine can change over time due to its stability and degradation. Valylalanine is relatively stable under physiological conditions, but it can be hydrolyzed by peptidases over time. Long-term studies have shown that valylalanine can influence cellular function by modulating amino acid levels and protein turnover. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of valylalanine vary with different dosages in animal models. At low doses, valylalanine can support normal cellular function by providing essential amino acids. At high doses, it may cause toxic or adverse effects due to the accumulation of its constituent amino acids. Threshold effects have been observed, where moderate doses of valylalanine promote protein synthesis, while excessive doses lead to metabolic imbalances .
Metabolic Pathways
Valylalanine is involved in several metabolic pathways, including protein synthesis and amino acid catabolism. It interacts with enzymes such as peptidases, which hydrolyze the dipeptide into valine and alanine. These amino acids can then enter various metabolic pathways, including the tricarboxylic acid cycle and gluconeogenesis, contributing to energy production and glucose synthesis .
Transport and Distribution
Valylalanine is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of valylalanine into cells, where it can be utilized for protein synthesis or further metabolized. The distribution of valylalanine within tissues is influenced by its interactions with transporters and binding proteins, which regulate its localization and accumulation .
Subcellular Localization
The subcellular localization of valylalanine is determined by targeting signals and post-translational modifications. Valylalanine can be directed to specific compartments or organelles within the cell, such as the cytoplasm or mitochondria, where it participates in metabolic processes. These localization signals ensure that valylalanine is available in the appropriate cellular compartments for its biological functions .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : H-Val-Ala-OH peut être synthétisé par synthèse progressive d'oligopeptides à l'aide d'anhydrides d'acide α-amino-N-carboxylique (NCA). Le processus implique l'acylation d'un acide aminé ou d'un peptide par NCA dans un système hétérogène d'acétonitrile et d'eau . La réaction est effectuée à basse température, généralement autour de -10°C, pour éviter l'homopolymérisation de NCA.
Méthodes de production industrielle : La production industrielle de this compound implique l'utilisation de synthétiseurs peptidiques automatisés qui emploient des techniques de synthèse peptidique en phase solide (SPPS). Cette méthode permet la production efficace et à haut rendement de dipeptides en ajoutant séquentiellement des acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide .
Analyse Des Réactions Chimiques
Types de réactions : H-Val-Ala-OH subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : this compound peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des formes réduites du composé .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la synthèse peptidique et les études conformationnelles.
Biologie : Investigated for its role in metabolic pathways and as a substrate for enzymatic reactions.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris son rôle dans le développement de médicaments et comme biomarqueur de certaines maladies.
Industrie : Utilisé dans la production de peptides bioactifs et comme étalon en chimie analytique.
5. Mécanisme d'action
This compound exerce ses effets par son rôle de métabolite dans diverses voies biochimiques. Il interagit avec des enzymes et des récepteurs spécifiques, influençant les processus métaboliques et les fonctions cellulaires. Le mécanisme d'action du composé implique la liaison aux cibles moléculaires et la modulation de leur activité, conduisant à des effets en aval sur le métabolisme cellulaire .
Composés similaires :
H-Val-Gly-OH : Un dipeptide composé de résidus de L-Valine et de Glycine.
H-Ala-Val-OH : Un dipeptide composé de résidus de L-Alanine et de L-Valine.
H-Val-Leu-OH : Un dipeptide composé de résidus de L-Valine et de L-Leucine.
Comparaison : this compound est unique en raison de sa combinaison spécifique de résidus de L-Valine et de L-Alanine, qui confèrent des propriétés biochimiques distinctes. Comparé à des dipeptides similaires, this compound peut présenter des rôles métaboliques différents et des interactions avec les enzymes et les récepteurs .
Comparaison Avec Des Composés Similaires
H-Val-Gly-OH: A dipeptide composed of L-Valine and Glycine residues.
H-Ala-Val-OH: A dipeptide composed of L-Alanine and L-Valine residues.
H-Val-Leu-OH: A dipeptide composed of L-Valine and L-Leucine residues.
Comparison: H-Val-Ala-OH is unique due to its specific combination of L-Valine and L-Alanine residues, which confer distinct biochemical properties. Compared to similar dipeptides, this compound may exhibit different metabolic roles and interactions with enzymes and receptors .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRXSKHRSXRCFC-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426328 | |
| Record name | L-Valyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27493-61-4 | |
| Record name | L-Valyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Val-Ala?
A1: The molecular formula of Val-Ala is C8H16N2O3. Its molecular weight is 188.23 g/mol.
Q2: Is there spectroscopic data available for Val-Ala?
A2: Yes, various spectroscopic techniques have been employed to characterize Val-Ala and related peptides. For instance, 1H NMR spectroscopy has been used to analyze the conformation of Val-Ala containing peptides in solution, particularly in studies investigating their helical propensity. [, , , , ] Additionally, circular dichroism (CD) spectroscopy has been employed to study the secondary structures of these peptides. [, , ]
Q3: Does Val-Ala exhibit any unique material properties?
A3: While Val-Ala itself hasn't demonstrated extraordinary material properties, research has explored the potential of related dipeptide crystals, like L-alanyl-L-valine (Ala-Val) and L-valyl-L-alanine (Val-Ala), as porous materials. These crystals possess channel-like structures with potential applications in gas diffusion and storage. []
Q4: Does Val-Ala possess any known biological activity?
A4: While Val-Ala itself may not have potent independent biological activity, it is a key component of larger peptides and proteins with significant biological functions. Research has shown that the hexapeptide Val-Gly-Val-Ala-Pro-Gly, a repeating sequence in elastin, exhibits chemotactic activity for fibroblasts and monocytes, playing a role in wound healing and tissue repair. []
Q5: Are there any therapeutic applications of Val-Ala containing peptides?
A5: Research has explored the therapeutic potential of peptides containing the Val-Ala sequence. For instance, studies have investigated angiotensin I-converting enzyme inhibitors derived from casein hydrolysates, such as the pentapeptide Phe-Phe-Val-Ala-Pro (CEI5). These inhibitors demonstrated bradykinin-potentiating activity in rat uterus and ileum, highlighting their potential in cardiovascular applications. [, ]
Q6: How does the sequence context of Val-Ala influence its biological activity?
A6: The specific sequence context of Val-Ala within a peptide or protein significantly influences its biological activity. For example, while the hexapeptide Val-Gly-Val-Ala-Pro-Gly displays chemotactic properties, other peptides with the Val-Ala motif might exhibit different activities depending on the flanking amino acid residues and the overall three-dimensional structure of the peptide. [, , , , , , ]
Q7: Have there been studies investigating the role of Val-Ala in protein-protein interactions?
A7: Yes, research has explored the involvement of Val-Ala containing sequences in protein-protein interactions. One study demonstrated that the Val-Ala-Leu motif in the Serratia marcescens ATP-binding cassette (ABC) exporter protein, Lip, is crucial for recognizing and secreting specific proteins. This highlights the role of Val-Ala containing sequences in mediating specific protein interactions. []
Q8: Have computational methods been used to study Val-Ala?
A8: Yes, computational chemistry techniques have been employed to investigate Val-Ala containing peptides. For example, ab initio calculations have been used to determine the total energies of a2 ions derived from dipeptides, including those containing Val-Ala. These calculations help elucidate the fragmentation pathways of these ions in mass spectrometry. [] Additionally, Density Functional Theory (DFT) calculations have been performed on cyclic and linear oligomers of Val-Ala, revealing their structural and electronic properties, particularly their potential as nanotubular constructs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


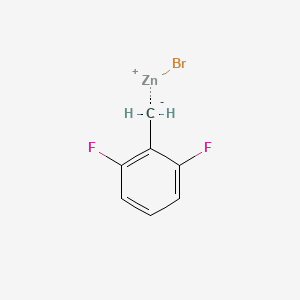
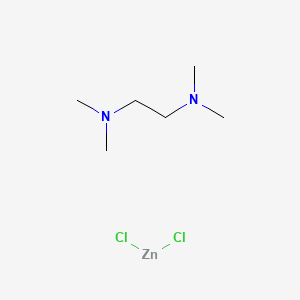
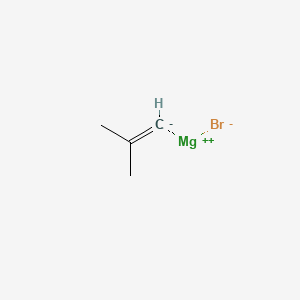

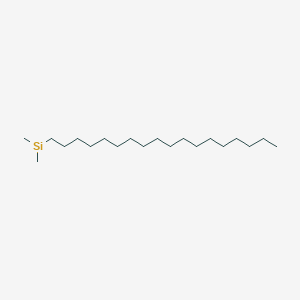
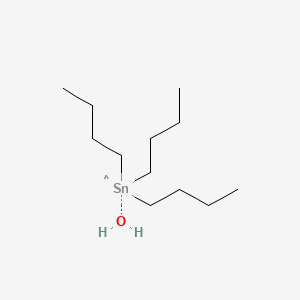

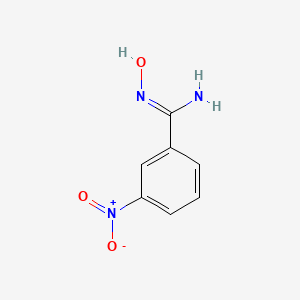

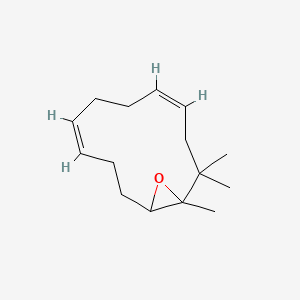
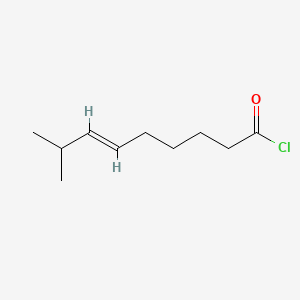
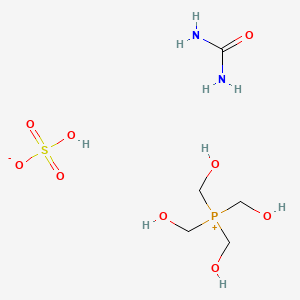
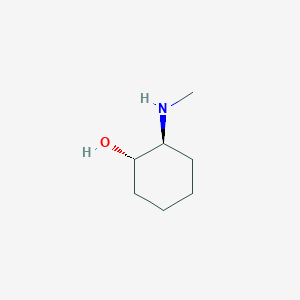
![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)
